(R)-二叔丁基-4-氧代吡咯烷-1,2-二羧酸酯

描述

Synthesis Analysis

In synthetic chemistry, similar compounds are utilized as intermediates for the development of complex molecular structures. For instance, studies on dirhodium-catalyzed oxidations demonstrate the utility of tert-butyl compounds in generating effective oxidants for phenols and anilines. Parallel solution-phase synthesis research illustrates the synthesis of N (4’)-substituted di-tert-butyl pyrrolidine derivatives, offering pathways for creating libraries of compounds with potential biological activities.Molecular Structure Analysis

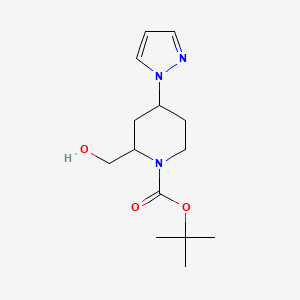

The ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate molecule contains a total of 43 bond(s). There are 20 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis

In materials science, compounds with tert-butyl groups are explored for their unique properties. The design and synthesis of fluorescent and electrochromic polyamides incorporating tert-butyl triphenylamine chromophores are examples of how these compounds contribute to advances in materials with potential applications in electronics and photonics.Physical And Chemical Properties Analysis

The physical form of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is solid . It has a molecular weight of 285.34 g/mol . The storage temperature is recommended to be sealed in dry, 2-8°C .科学研究应用

癌症研究

在癌症研究中,®-N-Boc-4-氧代-L-脯氨酸叔丁酯已被用于合成抑制癌细胞谷氨酰胺代谢的类似物 。通过靶向谷氨酰胺分解,这些类似物可以抑制各种癌细胞系的生长,为抗癌治疗提供了一种有前景的方法。

作用机制

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway .

Mode of Action

It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1 . This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors .

Biochemical Pathways

The compound has been used in the synthesis of azacyclic FTY720 analogues . These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients . This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3 . It should be stored in a sealed, dry environment at room temperature . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach .

安全和危害

属性

IUPAC Name |

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)

![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)

![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)

![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)

![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)

![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)